Succinaldehyde

Catalog No.
S560600
CAS No.
638-37-9
M.F
C4H6O2
M. Wt
86.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Succinaldehyde

CAS Number

638-37-9

Product Name

Succinaldehyde

IUPAC Name

butanedial

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

InChI

InChI=1S/C4H6O2/c5-3-1-2-4-6/h3-4H,1-2H2

InChI Key

PCSMJKASWLYICJ-UHFFFAOYSA-N

SMILES

C(CC=O)C=O

Synonyms

1,4-butane dialdehyde, butanedial, succindialdehyde

Canonical SMILES

C(CC=O)C=O

Protein Crosslinking and Stabilization:

Succinaldehyde acts as a crosslinking agent, forming covalent bonds between protein molecules. This property makes it a valuable tool in studying protein-protein interactions and stabilizing proteins for further experimentation. Studies have employed succinaldehyde to investigate protein complexes involved in various cellular processes, including signal transduction and enzyme regulation [1].

[1] "Succinaldehyde as a protein crosslinking agent,"

Studying Cellular Processes:

Succinaldehyde can be used to specifically modify certain cellular components due to its reactivity with various biomolecules. Researchers utilize this property to investigate various cellular mechanisms. For example, succinaldehyde treatment can be employed to inhibit protein synthesis by modifying ribosomes, allowing scientists to study the consequences of protein translation disruption [2].

[2] "Selective inhibition of protein synthesis in intact mammalian cells by succinaldehyde,"

Model System for Studying Aldehyde-Mediated Toxicity:

Due to its reactive nature, succinaldehyde can induce cellular damage similar to other aldehydes found in the environment. This makes it a valuable model system for studying the mechanisms of aldehyde-mediated toxicity. Researchers use succinaldehyde to understand how exposure to environmental aldehydes, such as those found in cigarette smoke or car exhaust, can lead to various health problems [3].

[3] "Succinaldehyde-induced cytotoxicity in human bronchial epithelial cells,"

Investigating Antibacterial and Antifungal Properties:

Studies have shown that succinaldehyde possesses antibacterial and antifungal properties. Researchers are exploring the potential of succinaldehyde as a disinfectant or preservative due to its ability to kill microorganisms [4, 5].

[4] "Antibacterial activity of succinaldehyde against foodborne pathogens,"

Succinaldehyde, also known as succindialdehyde, is an organic compound with the chemical formula C4H6O2C_4H_6O_2. It appears as a colorless, viscous liquid and is categorized as a saturated dialdehyde. Notably, succinaldehyde can exist in various forms, including its cyclic hydrate and acetal derivatives, depending on the solvent used. It serves as a precursor to tropinone and is utilized in biochemical applications, particularly as a crosslinking agent for proteins, although it is less common than its analog glutaraldehyde .

Succinaldehyde is classified as a hazardous compound due to the following properties:

  • Flammability: Flammable liquid (Hazard statement: H227).
  • Acute Toxicity: Harmful if swallowed, inhaled, or comes into contact with skin (Hazard statements: H302, H312, H332).
  • Skin and Eye Irritation: Causes skin and eye irritation (Hazard statements: H315, H319).
  • Respiratory Irritation: May cause respiratory irritation (Hazard statement: H335).

Precautions for handling succinaldehyde include:

  • Wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators.
  • Working in a well-ventilated area.
  • Avoiding contact with skin, eyes, and clothing.
  • Storing the compound in a cool, dry place under an inert atmosphere.

  • Hydration: In the presence of water, succinaldehyde can convert into a cyclic hydrate.
  • Acetal Formation: When reacted with methanol, it forms a cyclic acetal known as 2,5-dimethoxyltetrahydrofuran .
  • Cycloaddition: It can engage in asymmetric formal [3+2] cycloaddition reactions with nitroalkenes, showcasing its reactivity in forming complex structures .
  • Dimerization: Organocatalyzed dimerization of succinaldehyde has been explored, leading to various products through Michael-type reactions .

Succinaldehyde exhibits notable biological activities. It has been identified as a product of lipid peroxidation and may influence cellular processes related to oxidative stress. Its derivatives have potential implications in metabolic pathways involving polyunsaturated fatty acids . Additionally, succinaldehyde's ability to act as a crosslinking agent allows it to modify proteins, affecting their structure and function.

Succinaldehyde can be synthesized through multiple methods:

  • Oxidation of Tetrahydrofuran: The oxidation of tetrahydrofuran using chlorine followed by hydrolysis yields succinaldehyde.
  • Hydroformylation of Acrolein: This method involves the hydroformylation of acrolein or its acetals.
  • Dehydrogenation of 1,4-Butanediol: A process using copper chromite as a catalyst facilitates the dehydrogenation of 1,4-butanediol to produce succinaldehyde .

Succinaldehyde finds applications across various fields:

  • Biochemistry: As a crosslinking agent for proteins, it plays a role in stabilizing protein structures.
  • Synthetic Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
  • Research: Its reactivity allows it to be used in various synthetic methodologies, including organocatalysis and cycloadditions.

Research on succinaldehyde interactions focuses on its reactivity with biological molecules and other organic compounds. Studies have shown that succinaldehyde can react with amino acids and proteins, leading to modifications that may impact their biological functions. The exploration of its interactions with lipid membranes and cellular components is ongoing to better understand its role in biological systems.

Several compounds share structural similarities with succinaldehyde. Below is a comparison highlighting their uniqueness:

CompoundStructureKey Features
GlutaraldehydeC5H8O2C_5H_8O_2A five-carbon dialdehyde commonly used as a crosslinker; more reactive than succinaldehyde.
MalondialdehydeC3H4O2C_3H_4O_2A three-carbon dialdehyde involved in lipid peroxidation; has significant biological implications.
FumaraldehydeC4H4OC_4H_4OAn unsaturated aldehyde; participates in different types of

XLogP3

-0.9

UNII

0503177591

Other CAS

638-37-9

Wikipedia

Succinaldehyde

General Manufacturing Information

Butanedial: INACTIVE

Dates

Modify: 2023-08-15

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